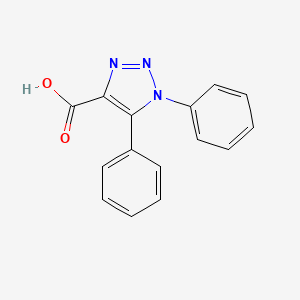

1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1,5-diphenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-14(11-7-3-1-4-8-11)18(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYUNSOJJJAMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and high-yield production of the compound by continuously feeding the reactants through a reactor containing the copper catalyst .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted triazoles, alcohols, and other functionalized derivatives .

Scientific Research Applications

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with two phenyl groups attached to the nitrogen atoms at positions 1 and 5 of the triazole ring, and a carboxylic acid group at position 4. This compound has garnered interest in scientific research due to the stability and unique chemical properties of the 1,2,3-triazole ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Chemistry

- It is employed as a building block in the synthesis of complex molecules and materials.

- It can be synthesized through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

- It undergoes reactions such as oxidation, reduction, and substitution to form various derivatives.

Biology

- It is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

-

Studies show it exhibits inhibitory effects against gram-positive and gram-negative bacteria. In vitro assays reveal it can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Antimicrobial Properties of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Medicine

- It is explored for potential therapeutic applications, including drug development.

- Triazole derivatives are structural backbones of many antibiotics, antiallergics, antimetastasis agents, anticonvulsants, and antidepressants .

Industry

- It is utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl substituent in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid enhances activity (GP = 68.09%), likely due to increased lipophilicity and metabolic stability .

- Heterocyclic Substituents: Thiazole or pyridine rings (e.g., in 5-methyl-1-(thiazol-2-yl)- analogs) improve target binding via π-π stacking or hydrogen bonding, as seen in melanoma and lung cancer models .

- Ester vs. Acid : Ethyl esters (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-triazole-4-carboxylate) show reduced inhibition compared to free carboxylic acids, suggesting the acid group is critical for bioactivity .

Biological Activity

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as DPTCA) is a heterocyclic compound belonging to the class of 1,2,3-triazoles. Its unique structure, characterized by two phenyl groups and a carboxylic acid moiety, contributes to its diverse biological activities. This article explores the biological activity of DPTCA, including its potential applications in medicinal chemistry and various therapeutic areas.

DPTCA has the molecular formula and a molecular weight of 265.26 g/mol. The compound is synthesized through methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and high yield in producing triazole derivatives .

Antimicrobial Properties

DPTCA has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria. For instance, in vitro assays have shown that DPTCA can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The compound has demonstrated notable antioxidant properties as well. Using the DPPH radical scavenging method, DPTCA showed a high percentage of radical scavenging ability, comparable to standard antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| DPTCA | 78.6 |

| Ascorbic Acid | 82.0 |

Anticancer Activity

DPTCA has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Study:

In a study involving MCF-7 cells, treatment with DPTCA resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure.

The biological activities of DPTCA can be attributed to its ability to interact with various biological targets. The triazole ring plays a crucial role in enzyme inhibition, particularly in xanthine oxidase (XO), which is involved in purine metabolism. Inhibition of XO by DPTCA has been linked to reduced oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of precursors like substituted phenylhydrazines with carbonyl-containing intermediates. For example, analogous triazole-carboxylic acids are synthesized via hydrolysis of ester derivatives under basic conditions (e.g., KOH in methanol at 60°C for 4 hours). Optimization includes adjusting reaction time, temperature, and stoichiometry to improve yield and purity. Post-synthesis purification via acidification (pH ~3) and extraction with ethyl acetate is recommended . Decarboxylation risks at elevated temperatures (>175°C) necessitate careful thermal control during synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated in zinc coordination polymers derived from similar triazole-carboxylic acids .

- FT-IR and NMR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and confirm regiochemistry of substituents.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Q. How does the acidity of the carboxylic acid group influence its reactivity and solubility?

- Methodological Answer : The pKa of triazole-carboxylic acids (e.g., ~7.65–8.08 for 2H-1,2,3-triazole-4-carboxylic acid) impacts solubility in aqueous buffers and biological systems. Protonation states affect coordination chemistry (e.g., binding to metal ions in polymers) and pharmacokinetic properties. Titration experiments or computational modeling (DFT) can quantify acidity .

Advanced Research Questions

Q. How can researchers design coordination polymers or metal-organic frameworks (MOFs) using this compound?

- Methodological Answer : The carboxylic acid moiety acts as a bridging ligand. Hydrothermal synthesis (140°C) with metal salts (e.g., Zn²⁺) yields polymeric networks. Crystal structure analysis (space group Pbca) reveals octahedral metal coordination and hydrogen-bonded networks. Adjusting pH and ligand-to-metal ratios controls dimensionality (1D chains vs. 3D frameworks) .

Q. What strategies address contradictory bioactivity data in antiproliferative assays?

- Methodological Answer : Discrepancies in cancer cell line inhibition (e.g., NCI-H522 vs. UO-31) may arise from substituent effects or assay conditions. Systematic SAR studies should:

- Vary substituents : Compare 5-methyl, benzyl, or thiazolyl groups to optimize activity.

- Standardize assays : Use identical cell lines, incubation times, and controls.

- Validate mechanisms : Probe apoptosis markers (e.g., caspase-3) or DNA damage pathways .

Q. How does tautomerism influence the compound’s chemical behavior and analytical characterization?

- Methodological Answer : Ring-chain tautomerism (open-chain aldehyde vs. cyclic triazole-carboxylic acid) affects reactivity. Dominance of the open form is inferred from decarboxylation at high temperatures. Dynamic NMR or temperature-dependent IR spectroscopy can detect tautomeric equilibria .

Q. What methodologies enable the integration of this compound into enzyme-inspired materials?

- Methodological Answer : Covalent conjugation with biomimetic motifs (e.g., dodecaaza macrotetracycles) via amide coupling creates hybrid catalysts. Computational docking studies guide design by predicting binding interactions. Fluorescent tagging (e.g., rhodamine derivatives) facilitates tracking in cellular systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.